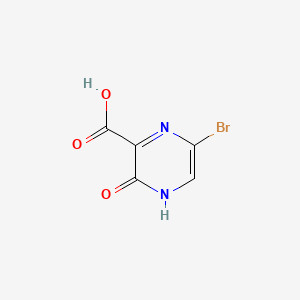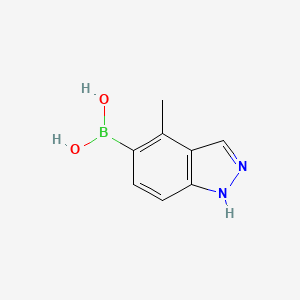
Acide 6-bromo-3-hydroxypyrazine-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-hydroxypyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H3BrN2O3 and a molecular weight of 218.99 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group attached to a pyrazine ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Applications De Recherche Scientifique
6-Bromo-3-hydroxypyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mécanisme D'action
Target of Action
It is related to favipiravir , which is known to target viral RNA-dependent RNA polymerase .
Mode of Action
Given its structural similarity to favipiravir, it may also inhibit the rna-dependent rna polymerase of certain viruses .
Biochemical Pathways
Favipiravir, a related compound, is known to interfere with the replication of rna viruses .
Result of Action
Favipiravir, a structurally related compound, is known to suppress the replication of various rna viruses .
Action Environment
It is recommended to be stored in an inert atmosphere at 2-8°c to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid typically involves the bromination of 3-hydroxypyrazine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyrazine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The compound is typically produced in batch reactors, and the reaction parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-hydroxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form a carbonyl group, and the carboxylic acid group can be reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypyrazine-2-carboxylic acid: Lacks the bromine atom and has different reactivity and applications.
6-Bromo-3-hydroxypyrazine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group
Uniqueness
6-Bromo-3-hydroxypyrazine-2-carboxylic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the pyrazine ring, which allows for diverse chemical reactivity and applications in various fields of research .
Propriétés
IUPAC Name |
5-bromo-2-oxo-1H-pyrazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1H,(H,7,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCUQNUHUVHRIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743138 |
Source


|
| Record name | 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260667-67-1 |
Source


|
| Record name | 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B572220.png)


![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B572224.png)








